

Preclinical Profile of UT-155: A Novel Selective Androgen Receptor Degradar

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Compound of Interest

Compound Name: UT-155

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A Technical Overview for Drug Development Professionals

This technical guide provides an in-depth analysis of the preclinical data available for **UT-155**, a novel selective androgen receptor degrader (SARD) developed for the potential treatment of castration-resistant prostate cancer (CRPC). **UT-155** represents a promising therapeutic strategy by not only antagonizing the androgen receptor (AR) but also inducing its degradation, including clinically relevant splice variants.

Core Mechanism of Action

UT-155 is a small molecule designed to bind to the androgen receptor and induce its degradation through the ubiquitin-proteasome pathway.^{[1][2][3]} This dual mechanism of antagonism and degradation offers a potential advantage over traditional anti-androgen therapies, which can be rendered ineffective by AR mutations or the emergence of AR splice variants that lack the ligand-binding domain (LBD).^{[4][5][6]}

Key features of **UT-155**'s mechanism include:

- **Dual Binding Specificity:** **UT-155** binds to both the C-terminal ligand-binding domain (LBD) and the N-terminal activation function-1 (AF-1) domain of the androgen receptor.^{[4][5][6]} The targeting of the AF-1 domain is a novel approach for inducing degradation.^{[4][5]}
- **Degradation of Wild-Type and Splice Variant AR:** Preclinical studies have demonstrated that **UT-155** effectively promotes the degradation of both full-length AR and the constitutively

active AR splice variant 7 (AR-V7).[4] This is a critical feature, as AR-V7 is a known driver of resistance to current anti-androgen therapies.

- **Proteasome-Dependent Degradation:** The degradation of the androgen receptor induced by **UT-155** is dependent on the proteasome pathway.[1][2][4] Inhibition of the proteasome can reverse the **UT-155**-mediated reduction in AR levels.[4]

Quantitative Preclinical Data

The following tables summarize the key quantitative findings from preclinical evaluations of **UT-155**.

| Binding Affinity and Antagonistic Activity | |
|---|--|
| Parameter | Value |
| AR-LBD Binding Ki | 267 nM[6] |
| Inhibition of AR Transactivation (vs. R1881) | Potent inhibition[6] |
| Inhibition of PSA and FKBP5 Gene Expression (LNCaP cells) | 5-10 fold more potent than enzalutamide[4] |

| Androgen Receptor Degradation | |
|--|---|
| Cell Line | Effect |
| LNCaP (prostate cancer) | Reduction in AR protein levels[4][6] |
| 22RV1 (prostate cancer, expresses AR and AR-V7) | Degradation of both full-length AR and AR-V7[4] |
| Time Course of Degradation (LNCaP cells, 10 µM UT-155) | |
| 10 hours | Over 50% reduction in AR levels[4] |

| Selectivity | |
|--|---|
| Target | Effect |
| Progesterone Receptor (PR) and Estrogen Receptor (ER) (T47D cells) | No reduction in expression[4] |
| Kinase Panel | No significant inhibition of kinase activity[4] |

Experimental Protocols

Detailed methodologies for the key experiments are outlined below.

Cell Lines and Culture

- LNCaP, 22RV1, and T47D cells were used in the described experiments.[4]
- For experiments in an androgen-independent state, cells were maintained in charcoal-stripped serum (CSS)-containing medium.[4]

Western Blotting for Protein Expression

- Cell Treatment: Cells were treated with specified concentrations of **UT-155** or vehicle control for the indicated times.[4][7]
- Protein Extraction: Following treatment, cells were harvested and protein was extracted.[4][7]
- Electrophoresis and Transfer: Protein lysates were subjected to SDS-PAGE and transferred to a membrane.
- Antibody Incubation: Membranes were incubated with primary antibodies against the androgen receptor (AR-N20), progesterone receptor (PR), estrogen receptor (ER), and actin (as a loading control).[4][7]
- Detection: Following incubation with appropriate secondary antibodies, protein bands were visualized using a suitable detection method.

Gene Expression Analysis (Real-Time PCR)

- Cell Treatment: LNCaP cells were maintained in CSS-containing medium and then treated with vehicle or **UT-155** in the presence of 0.1 nM R1881 for 24 hours.[7]
- RNA Isolation: Total RNA was isolated from the treated cells.[7]
- Reverse Transcription: RNA was reverse transcribed to cDNA.
- Real-Time PCR: Quantitative PCR was performed to measure the expression levels of PSA, FKBP5, and AR, with GAPDH used as a normalization control.[4][7]

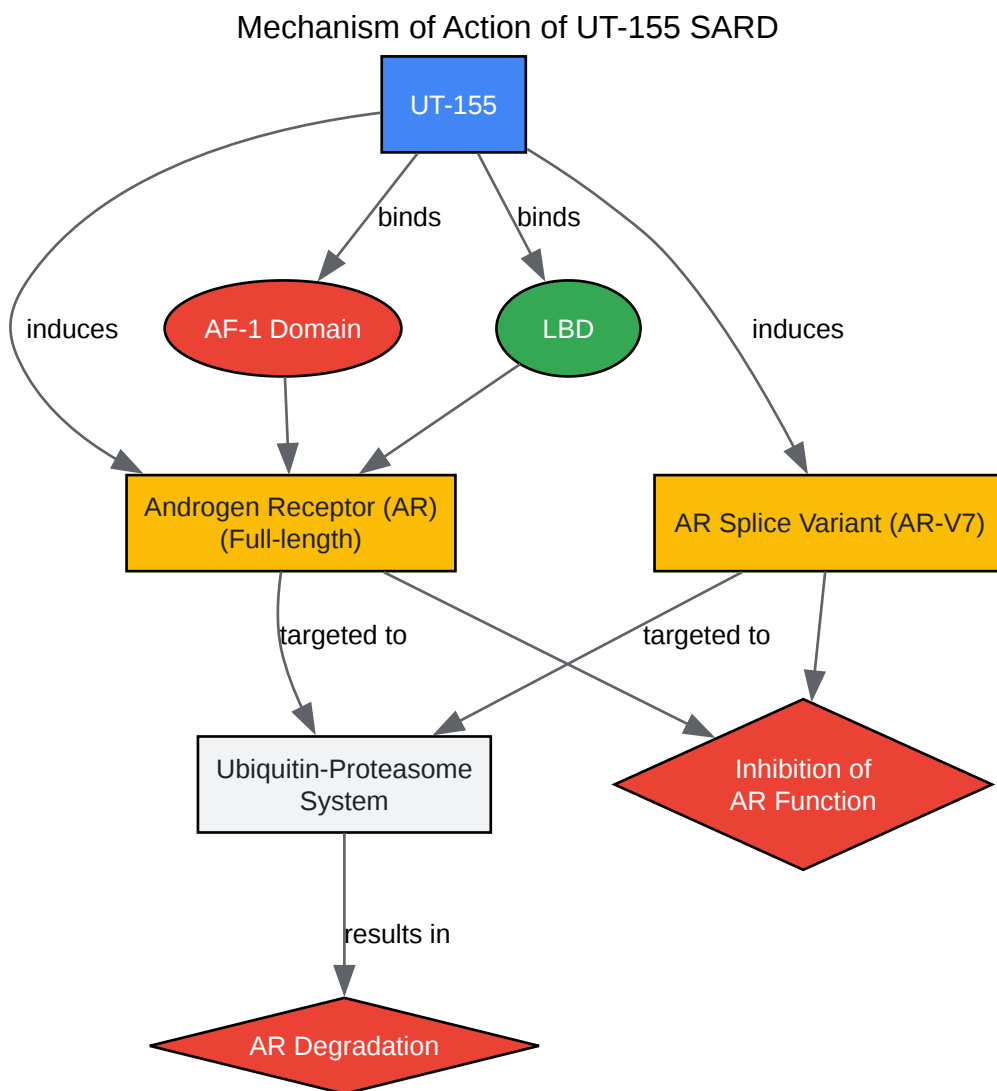
AR Transactivation Assay (Luciferase Reporter Assay)

- Cell Transfection: HEK-293 cells were co-transfected with plasmids for human AR, a glucocorticoid response element (GRE)-driven luciferase reporter (GRE-LUC), and a CMV-driven Renilla luciferase for normalization.[4][6]
- Cell Treatment: 24 hours after transfection, cells were treated with varying doses of **UT-155** in the presence of 0.1 nM R1881.[4]
- Luciferase Assay: 48 hours after transfection, a dual-luciferase assay was performed to measure the activity of both firefly (GRE-LUC) and Renilla luciferases.[4] The ratio of firefly to Renilla luciferase activity was calculated to determine AR transactivation.

Cycloheximide Chase Assay for Protein Degradation

- Cell Plating: LNCaP cells were plated in growth medium.[4]
- Cell Treatment: Cells were treated with 10 μ M **UT-155**, 50 μ M cycloheximide (a protein synthesis inhibitor), or a combination of both for various time points.[4][7]
- Protein Analysis: Cells were harvested at the indicated times, and protein levels of AR and actin were analyzed by Western blot.[4][7]

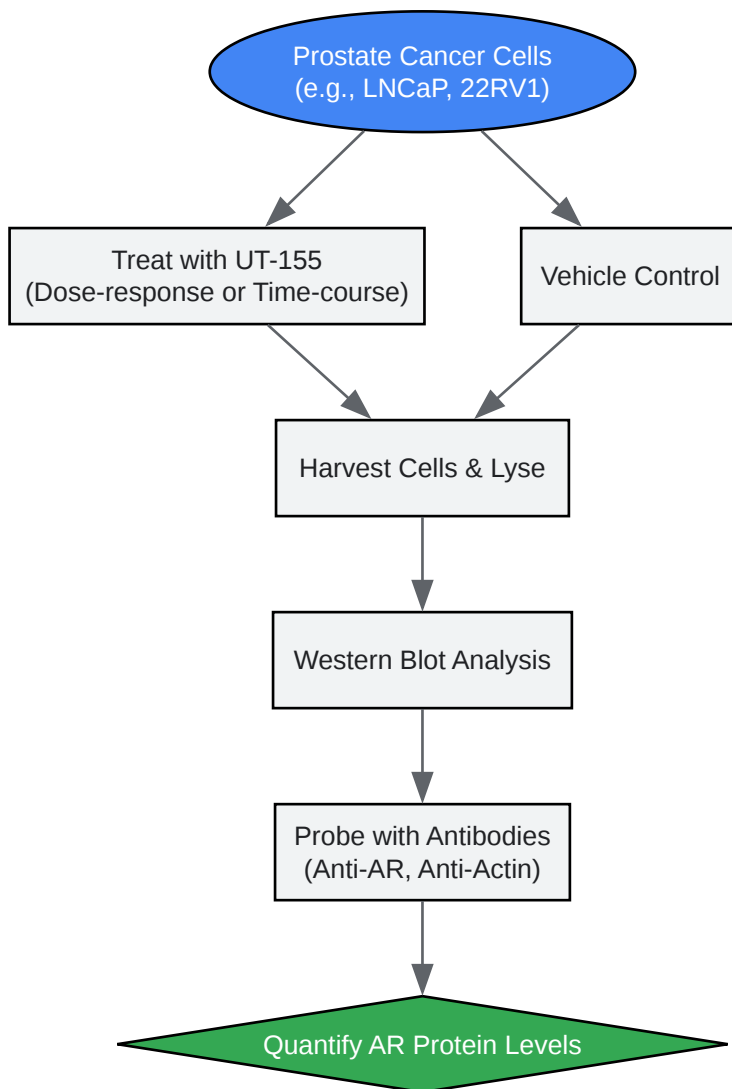
Visualized Pathways and Workflows



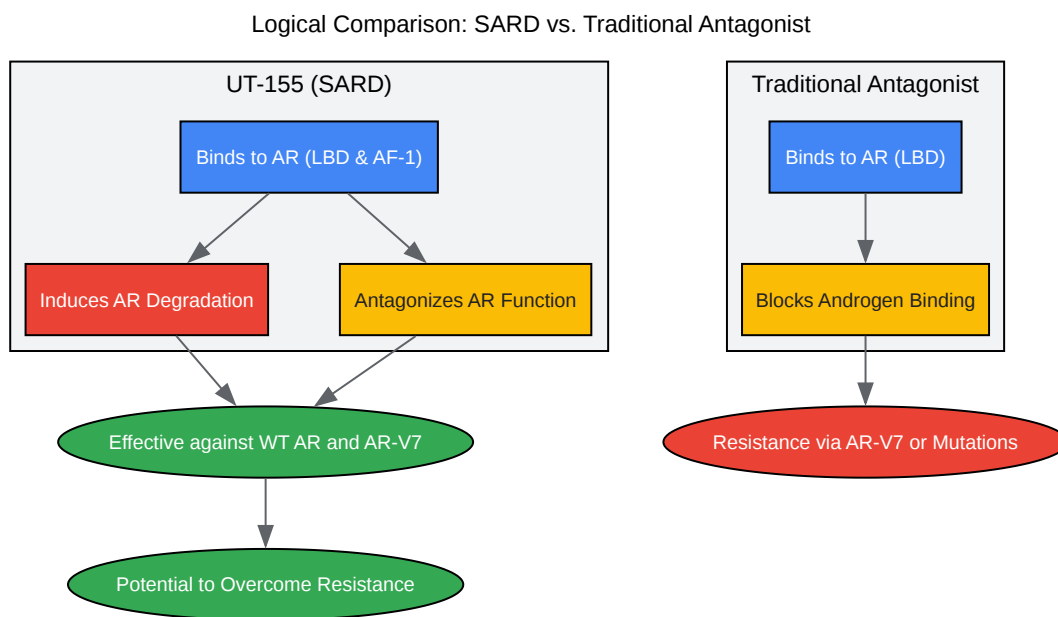
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Caption: Mechanism of **UT-155** action on androgen receptor degradation.

Workflow for Assessing UT-155 Induced AR Degradation

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Caption: Experimental workflow for AR degradation analysis.



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Caption: SARD mechanism compared to traditional AR antagonists.

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